molecular formula C14H15N3O2S B3987683 (2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

(2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

Cat. No.: B3987683
M. Wt: 289.35 g/mol
InChI Key: CUCRNJGEZXLGOJ-SEYXRHQNSA-N
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Description

(2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the phenyl group, and the incorporation of the sulfanyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines. Substitution reactions on the phenyl group can introduce various functional groups, depending on the electrophile used.

Scientific Research Applications

(2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile can be compared with other compounds that have similar structural features, such as:
    • This compound analogs with different substituents on the phenyl group.
    • Compounds with similar morpholine ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a morpholine ring, a phenyl group, and a sulfanyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(Z)-3-anilino-2-(morpholine-4-carbonyl)-3-sulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c15-10-12(14(18)17-6-8-19-9-7-17)13(20)16-11-4-2-1-3-5-11/h1-5,16,20H,6-9H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCRNJGEZXLGOJ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=C(NC2=CC=CC=C2)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-(morpholin-4-ylcarbonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

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